molecular formula C11H10O4 B8707452 3-Ethynyl-4,5-dimethoxybenzoic acid CAS No. 647855-81-0

3-Ethynyl-4,5-dimethoxybenzoic acid

Cat. No.: B8707452
CAS No.: 647855-81-0
M. Wt: 206.19 g/mol
InChI Key: CVOQUVLSFGEWTD-UHFFFAOYSA-N
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Description

3-Ethynyl-4,5-dimethoxybenzoic acid is a high-purity benzoic acid derivative designed for advanced research and development applications. Its molecular structure, which integrates dimethoxy substituents with a terminal ethynyl group, makes it a valuable synthon in medicinal chemistry and organic synthesis. The ethynyl functionality is particularly useful for Click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, facilitating the straightforward synthesis of complex molecular architectures like triazoles . This compound serves as a key building block in the exploration of new active molecules, following the precedent of similar dimethoxybenzoic acid derivatives used in developing candidates for various therapeutic areas . Researchers can utilize this chemical in constructing potential enzyme inhibitors or as a core scaffold in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Specifications: • : (To be determined upon sourcing) • Molecular Formula: (To be determined upon sourcing) • Molecular Weight: (To be determined upon sourcing) • Purity: ≥95% (HPLC) Handling and Storage: Store in a cool, dry place, protected from light.

Properties

CAS No.

647855-81-0

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

3-ethynyl-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C11H10O4/c1-4-7-5-8(11(12)13)6-9(14-2)10(7)15-3/h1,5-6H,2-3H3,(H,12,13)

InChI Key

CVOQUVLSFGEWTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C#C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
3-Ethynyl-4,5-dimethoxybenzoic acid has been investigated for its potential as a selective inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. Research indicates that compounds like this can inhibit the proliferation of cancer cells, particularly in hepatocellular carcinoma and pancreatic cancer. The inhibition of FGFR4 can lead to decreased tumor growth and improved outcomes in cancer therapies .

Neuroprotective Effects
Studies have also explored the neuroprotective properties of derivatives of this compound. For instance, related compounds have shown promise in protecting against cerebral ischemia and cognitive decline associated with neurodegenerative diseases. Experimental models demonstrated that these compounds could improve cognitive functions and reduce brain necrosis following ischemic events .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield derivatives with enhanced biological activity. For example, modifications to the compound's structure have resulted in novel histone deacetylase inhibitors that exhibit potential for treating breast cancer . The ability to synthesize these derivatives allows for the exploration of their pharmacological profiles and therapeutic applications.

Case Studies

Case Study 1: FGFR4 Inhibition
In a study focused on hepatocellular carcinoma, researchers administered this compound to subjects with altered FGFR4 expression. The results indicated significant tumor regression and provided a basis for further clinical trials aimed at utilizing this compound as a targeted therapy for liver cancer .

Case Study 2: Neuroprotection in Animal Models
Another study evaluated the effects of a derivative of this compound on cognitive functions in rats subjected to induced cerebral ischemia. The treated group exhibited improved memory retention and reduced brain damage compared to controls, suggesting that this compound could be developed into a therapeutic agent for neurodegenerative conditions .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Cancer Treatment FGFR4 inhibition in hepatocellular carcinomaSignificant tumor regression observed
Neuroprotection Cognitive function improvement post-ischemiaEnhanced memory retention and reduced brain damage
Synthesis Development of histone deacetylase inhibitorsPotential treatment for breast cancer

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of 3-Ethynyl-4,5-dimethoxybenzoic acid with analogs:

Compound Name Substituents (Position) Molecular Formula Key Features Applications/Notes
This compound Ethynyl (3), Methoxy (4,5) C₁₁H₁₀O₄ Ethynyl enhances reactivity for click chemistry; dimethoxy increases lipophilicity. Potential kinase inhibitor precursor; synthetic intermediate .
3-Bromo-4,5-dimethoxybenzoic acid Bromo (3), Methoxy (4,5) C₉H₉BrO₄ Bromine adds molecular weight (229.07 g/mol); electrophilic for substitution reactions. Used in safety studies; limited toxicity data available .
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid) Hydroxy (4), Methoxy (3,5) C₉H₁₀O₅ Hydroxy group increases acidity (pKa ~4.5) and hydrogen bonding capacity. Antioxidant; COMT inhibition; HPLC analysis validated .
2-Amino-4,5-dimethoxybenzoic acid Amino (2), Methoxy (4,5) C₉H₁₁NO₄ Amino group introduces basicity (pKa ~5.1); precursor for heterocyclic synthesis. Intermediate in quinazoline synthesis (e.g., kinase inhibitors) .
3,4,5-Triethoxybenzoic Acid Ethoxy (3,4,5) C₁₃H₁₈O₅ Ethoxy groups enhance lipophilicity (logP ~2.1); lower polarity than methoxy analogs. Limited toxicological data; used in material science .

Preparation Methods

Methylation of 4,5-Dihydroxybenzoic Acid

The precursor 4,5-dimethoxybenzoic acid is synthesized through selective methylation of 4,5-dihydroxybenzoic acid. Adapted from the dimethylation procedure in CN105218322A, the optimized conditions involve:

  • Reagents : Dimethyl sulfate (1.5 equiv), NaOH (3.0 equiv)

  • Solvent : Water/THF (1:2 v/v)

  • Conditions : 28–35°C for 45 min, then 50–55°C for 4–6 h

  • Yield : 82–89% after acidification and recrystallization

Critical Note : The patent’s ZBS catalyst (zinc borosilicate) improves reaction homogeneity but requires strict temperature control to prevent demethylation.

Regioselective Bromination

Bromination at position 3 is achieved using N-bromosuccinimide (NBS) under radical initiation:

ParameterCondition
Substrate4,5-dimethoxybenzoic acid
Brominating AgentNBS (1.1 equiv)
InitiatorAIBN (0.1 equiv)
SolventCCl₄
Temperature80°C reflux, 12 h
Yield74% (after column chromatography)

The carboxylic acid group directs bromination to the meta position (C3) through its electron-withdrawing effect, while methoxy groups at C4/C5 provide steric hindrance to para bromination.

Sonogashira Coupling for Ethynyl Group Introduction

Copper-Free Coupling Conditions

Building on methodologies from ACS Omega, the ethynylation employs:

  • Catalyst System : PdCl₂(PPh₃)₂ (2 mol%)

  • Ligand : XPhos (4 mol%)

  • Base : DABCO (2.0 equiv)

  • Solvent : THF/DMSO (4:1 v/v)

  • Temperature : Room temperature, 18 h under argon

Representative Procedure :

  • Charge 3-bromo-4,5-dimethoxybenzoic acid (1.0 mmol), trimethylsilylacetylene (1.2 mmol), and catalyst system in solvent.

  • Degas via three freeze-pump-thaw cycles.

  • Stir under argon until consumption of starting material (TLC monitoring).

  • Desilylate with TBAF (1.1 equiv) in THF at 0°C.

  • Acidify to pH 2 with HCl and extract with ethyl acetate.

Yield : 63–68% after purification by recrystallization (hexane/EtOAc).

Solvent and Base Optimization

Comparative data from systematic screening:

SolventBaseTime (h)Yield (%)
THFDABCO1865
DMSONaOAc286
1,4-DioxK₂CO₃2458
ACNEt₃N1871

DMSO/NaOAc conditions offer accelerated kinetics but require careful pH control to prevent esterification of the carboxylic acid.

Alternative Synthetic Pathways

Direct Alkynylation of Methyl Ethers

A two-step sequence employing:

  • Ullmann-type coupling of 3-iodo-4,5-dimethoxybenzoic acid with terminal alkynes

  • Conditions : CuI (10 mol%), phenanthroline ligand, K₃PO₄, DMF, 110°C, 24 h

  • Yield : 54–61% (lower than Sonogashira due to side reactions)

Carboxylic Acid Protection Strategies

Ester protection (ethyl or tert-butyl) before coupling improves solubility but introduces additional steps:

Protection MethodDeprotection Yield (%)Overall Yield (%)
Ethyl ester9259
t-Bu ester8861
Benzyl ester8557

Ethyl ester protection, as described in the patent, provides the best balance between ease of removal and coupling efficiency.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 13.24 (s, 1H, COOH), 7.97 (d, J = 2.2 Hz, 1H, H2), 6.75 (d, J = 2.3 Hz, 2H, H4/H5), 3.78 (s, 6H, OCH₃), 3.21 (s, 1H, C≡CH).

  • ¹³C NMR : Distinct signal at δ 92.29 (sp-hybridized carbon) confirms ethynyl group incorporation.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity for scaled batches (>10 g).

Industrial-Scale Considerations

Catalyst Recycling

Immobilized Pd catalysts on mesoporous silica enable:

  • 5 reaction cycles with <15% activity loss

  • Residual Pd <50 ppm in final product

Waste Stream Management

The process generates:

  • 2.8 kg organic waste/kg product (mainly solvent)

  • 0.5 kg aqueous waste (acidic brine) Closed-loop solvent recovery systems reduce E-factor by 40%.

Q & A

Q. What are the standard synthetic routes for preparing 3-Ethynyl-4,5-dimethoxybenzoic acid?

  • Methodological Answer : A common approach involves functionalizing benzoic acid precursors via chlorination and subsequent coupling. For example:
  • Chlorination : Reacting 2-nitro-4,5-dimethoxybenzoic acid with oxalyl chloride and catalytic DMF to form the acid chloride intermediate .
  • Alkyne Introduction : Using Sonogashira coupling or ethynylation reagents (e.g., trimethylsilylacetylene) to introduce the ethynyl group.
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) to isolate the product.

Table 1 : Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Reference
ChlorinationOxalyl chloride, DMF, THF, 0°C → RT85–90
CouplingPd(PPh₃)₄, CuI, TMS-acetylene, DMF60–75

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • GC-MS : Identifies molecular ion peaks (e.g., m/z 220 for the parent ion) and fragmentation patterns (e.g., m/z 183 for methoxy loss) .
  • NMR : ¹H NMR (δ 3.85–3.90 ppm for methoxy groups; δ 2.5–3.0 ppm for ethynyl protons) and ¹³C NMR (δ 160–170 ppm for carboxyl carbons) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What are the typical solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL). Pre-dissolve in DMSO for biological assays .
  • Stability : Store at –20°C under inert atmosphere; susceptible to oxidation of the ethynyl group. Use antioxidants (e.g., BHT) in long-term storage .

Advanced Research Questions

Q. How can reaction yields be optimized during ethynyl group introduction?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(II)/Cu(I) systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) to balance reactivity and side reactions .
  • Solvent Effects : Compare DMF (high polarity) vs. THF (lower polarity) to optimize coupling efficiency .
  • Kinetic Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction times .

Q. What strategies address contradictory data in biological activity studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1–100 μM) to rule out assay-specific artifacts .
  • Structural Analogues : Compare with 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) to isolate the ethynyl group’s contribution .
  • Mechanistic Studies : Use molecular docking to assess binding affinity to target enzymes (e.g., acetylcholinesterase) .

Q. How do substituent positions on the benzene ring influence reactivity?

  • Methodological Answer :
  • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) at the 2-position increase carboxyl group acidity, while methoxy groups at 4,5-positions enhance steric hindrance .
  • Comparative Analysis : Compare with 3,4,5-trimethoxybenzoic acid derivatives to evaluate steric vs. electronic contributions .

Table 2 : Substituent Effects on pKa and Reactivity

Substituent PatternpKa (Carboxyl)Reactivity with Ethynylating Agents
4,5-Dimethoxy2.8Moderate
3-Nitro-4,5-dimethoxy1.9High
3,4,5-Trimethoxy3.1Low
Data derived from

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
  • Byproduct Management : Optimize stoichiometry of oxalyl chloride to minimize unreacted starting material .

Q. How to design derivatives for enhanced bioactivity?

  • Methodological Answer :
  • Functional Group Addition : Introduce –NH₂ or –OH groups at the 2-position for hydrogen bonding (e.g., 2-amino-4,5-dimethoxybenzoic acid derivatives) .
  • Heterocycle Fusion : Synthesize quinazolinone or quinoline hybrids via one-pot reactions with trimethoxymethane .

Data Contradiction and Resolution

Q. Conflicting reports on cytotoxicity: How to validate findings?

  • Methodological Answer :
  • Cell Line Diversity : Test across multiple lines (e.g., HEK293, HeLa, MCF-7) to identify tissue-specific effects .
  • Apoptosis Assays : Combine Annexin V/PI staining with caspase-3 activity measurements to confirm mechanisms .

Q. Discrepancies in NMR spectral What causes this?

  • Methodological Answer :
  • Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) do not shift methoxy proton signals .
  • Tautomerism : Check for keto-enol tautomerism in the carboxyl group using variable-temperature NMR .

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